molecular formula C16H25N4O+ B12498776 2-amino-1-[2-(diethylamino)ethyl]-3-(2-oxopropyl)-1H-3,1-benzimidazol-3-ium

2-amino-1-[2-(diethylamino)ethyl]-3-(2-oxopropyl)-1H-3,1-benzimidazol-3-ium

Cat. No.: B12498776
M. Wt: 289.40 g/mol
InChI Key: SHNOXLZAICESCE-UHFFFAOYSA-O
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Description

2-amino-1-[2-(diethylamino)ethyl]-3-(2-oxopropyl)-1H-3,1-benzimidazol-3-ium is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[2-(diethylamino)ethyl]-3-(2-oxopropyl)-1H-3,1-benzimidazol-3-ium typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using 2-(diethylamino)ethyl chloride in the presence of a base like potassium carbonate.

    Addition of the Oxopropyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[2-(diethylamino)ethyl]-3-(2-oxopropyl)-1H-3,1-benzimidazol-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2-amino-1-[2-(diethylamino)ethyl]-3-(2-oxopropyl)-1H-3,1-benzimidazol-3-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-[2-(diethylamino)ethyl]-3-(2-oxopropyl)-1H-3,1-benzimidazol-3-ium involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(diethylamino)ethyl benzimidazole
  • 3-(2-oxopropyl)-1H-benzimidazole
  • 2-amino-1-ethylbenzimidazole

Uniqueness

What sets 2-amino-1-[2-(diethylamino)ethyl]-3-(2-oxopropyl)-1H-3,1-benzimidazol-3-ium apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H25N4O+

Molecular Weight

289.40 g/mol

IUPAC Name

1-[2-amino-3-[2-(diethylamino)ethyl]benzimidazol-1-ium-1-yl]propan-2-one

InChI

InChI=1S/C16H24N4O/c1-4-18(5-2)10-11-19-14-8-6-7-9-15(14)20(16(19)17)12-13(3)21/h6-9,17H,4-5,10-12H2,1-3H3/p+1

InChI Key

SHNOXLZAICESCE-UHFFFAOYSA-O

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2[N+](=C1N)CC(=O)C

Origin of Product

United States

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